

A Comparative Guide to Mass Spectrometry Analysis of JWZ-5-13 Treated Cells

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Compound of Interest

Compound Name: JWZ-5-13

Cat. No.: B15542414

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent and selective CDK7 degrader, **JWZ-5-13**, with relevant alternative compounds. It includes supporting experimental data from mass spectrometry analysis and other key assays, presented in a clear and objective format to aid in research and development decisions.

Introduction to JWZ-5-13

JWZ-5-13 is a bivalent small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to selectively induce the degradation of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.^[1] **JWZ-5-13** functions by forming a ternary complex between CDK7 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK7 by the proteasome.^[1] This targeted protein degradation offers a distinct pharmacological approach compared to traditional kinase inhibition.

Performance Comparison: JWZ-5-13 vs. Alternatives

The performance of **JWZ-5-13** is best understood in comparison to its parent CDK7 inhibitor (YKL-5-167) and a negative control compound (17-Neg). YKL-5-167 is a potent inhibitor of CDK7's kinase activity but does not induce its degradation. The negative control, 17-Neg, is structurally similar to **JWZ-5-13** but contains a modification that significantly reduces its ability to bind to the VHL E3 ligase, thus preventing it from inducing CDK7 degradation.

Quantitative Performance Data

The following tables summarize the key quantitative data for **JWZ-5-13** and its comparators.

Compound	Target	Assay Type	IC50 (nM)	Reference
JWZ-5-13	CDK7	In vitro Adapta Eu kinase assay	20.1	[1]
YKL-5-167	CDK7	In vitro kinase assay	Potent inhibitor (IC50 not specified in provided context)	
17-Neg	CDK7	In vitro kinase assay	Similar to JWZ-5- 13	

Table 1: In Vitro
Kinase Inhibitory
Potency.

Compound	Cell Line	Assay Type	DC50 (nM)	Dmax	Timepoint	Reference
JWZ-5-13	Jurkat, OVCAR3, SUDHL, Molt4	Cellular Degradatio n	< 100	~100%	6 hours	

Table 2:
Cellular
Degradatio
n Activity.

Mass Spectrometry-Based Proteome-Wide Selectivity

A key advantage of targeted degraders is their potential for high selectivity. A proteome-wide analysis of OVCAR3 ovarian cancer cells treated with **JWZ-5-13** (0.1 μ M for 6 hours) was

performed using quantitative mass spectrometry. The results demonstrate the exceptional selectivity of **JWZ-5-13**.

Treatment Group	Total Proteins Identified	Significantly Changed Proteins (1.75-fold change, $p < 0.001$)	Downregulated Proteins	Upregulated Proteins	Reference
JWZ-5-13 (0.1 μ M) vs. DMSO	6,538	3	CDK7, Cyclin H	1 (unspecified)	

Table 3:
Proteome-Wide
Selectivity of
JWZ-5-13 in
OVCAR3
Cells.

These data highlight that at a concentration effective for CDK7 degradation, **JWZ-5-13** has a minimal off-target profile, with the most significantly downregulated proteins being the intended target, CDK7, and its direct binding partner, Cyclin H.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry-Based Proteomics of OVCAR3 Cells

- Cell Culture and Treatment: OVCAR3 cells were cultured in appropriate media. For the experiment, cells were treated with either 0.1 μ M **JWZ-5-13** or DMSO (vehicle control) for 6 hours.
- Sample Preparation:

- Cells were harvested and lysed.
- Proteins were extracted, and the protein concentration was determined.
- Proteins were reduced, alkylated, and digested into peptides, typically using trypsin.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - Peptides were separated by reverse-phase liquid chromatography.
 - The separated peptides were analyzed on a high-resolution mass spectrometer.
 - The mass spectrometer was operated in data-dependent acquisition mode, acquiring MS1 scans in the Orbitrap and MS2 scans in the ion trap.
- Data Analysis:
 - Raw mass spectrometry data were processed using a software suite such as MaxQuant.
 - Peptides and proteins were identified by searching the data against a human protein database.
 - Label-free quantification was used to determine the relative abundance of proteins between the **JWZ-5-13** and DMSO treated groups.
 - Statistical analysis was performed to identify proteins with significant changes in abundance.

In Vitro Adapta™ Universal Kinase Assay

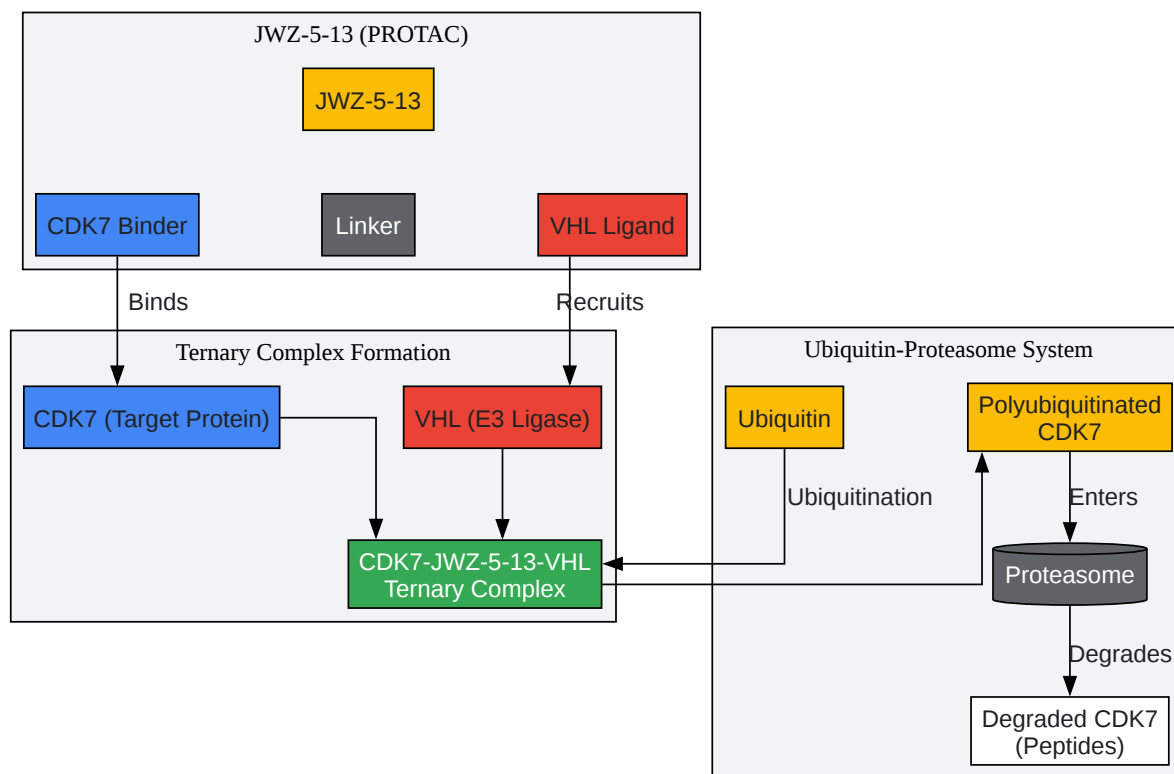
The in vitro kinase activity of **JWZ-5-13** was assessed using the Adapta™ Universal Kinase Assay, which measures ADP formation.

- Reaction Setup: The kinase reaction is performed in a two-phase process: a kinase reaction phase and an ADP detection phase.
- Kinase Reaction:

- The kinase (CDK7), substrate, and ATP are combined in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
- **JWZ-5-13** at various concentrations is added to the reaction mixture.
- The reaction is incubated for 60 minutes at room temperature.
- ADP Detection:
 - A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor™ 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.
 - The mixture is incubated for 30 minutes to allow for equilibration.
- Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (tracer) and 615 nm (europium). The ratio of these emissions is used to determine the amount of ADP produced, and subsequently, the IC₅₀ value of the inhibitor.^[2]
^[3]^[4]^[5]

Visualizing the Science: Diagrams

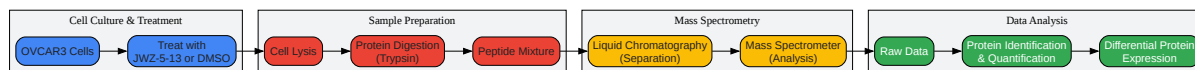
Signaling Pathway: Mechanism of JWZ-5-13 Action



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Caption: Mechanism of **JWZ-5-13** induced CDK7 degradation.

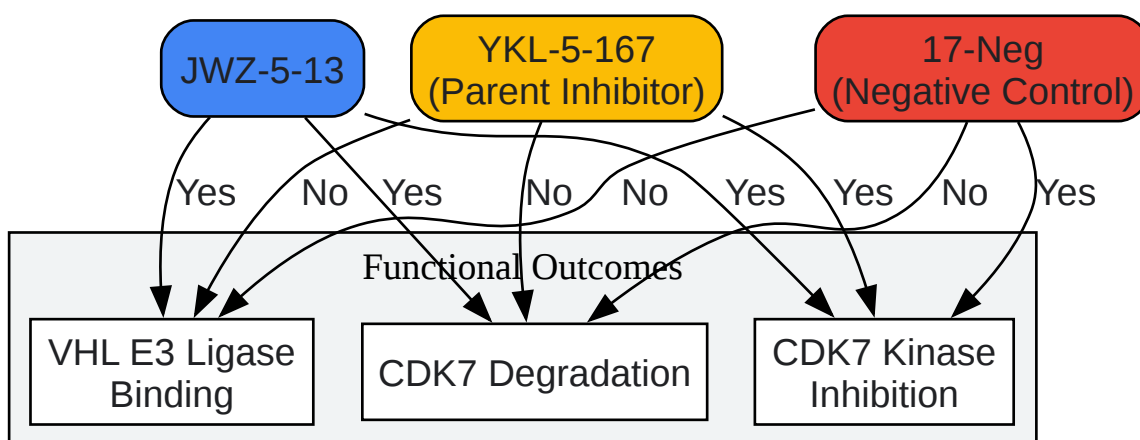
Experimental Workflow: Mass Spectrometry Analysis



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Caption: Workflow for proteomic analysis of treated cells.

Logical Relationship: Compound Comparison



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Caption: Comparison of **JWZ-5-13** and control compounds.

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